molecular formula C8H5Cl2NOS B12949895 2,4-Dichloro-5-methoxybenzo[d]thiazole

2,4-Dichloro-5-methoxybenzo[d]thiazole

Cat. No.: B12949895
M. Wt: 234.10 g/mol
InChI Key: IWQDXBKLSCBYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-methoxybenzo[d]thiazole is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. The benzo[d]thiazole scaffold is a privileged structure in drug discovery, known for its significant biological and pharmacological characteristics . This particular derivative features reactive chloro substituents at the 2 and 4 positions, making it an exceptionally versatile synthon for further functionalization through various cross-coupling and nucleophilic substitution reactions . As a core building block, this compound is instrumental in the synthesis of novel heterocyclic ring systems for screening as potential therapeutic agents. The benzothiazole moiety is frequently investigated for a diverse spectrum of activities, serving as a core structure in the development of antimicrobial, antiviral, and anticancer agents . The methoxy group at the 5-position can influence the electronic properties of the ring system and may contribute to specific intermolecular interactions, such as C–H···O or C–H···π contacts, which can be critical for target binding in biological systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H5Cl2NOS

Molecular Weight

234.10 g/mol

IUPAC Name

2,4-dichloro-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NOS/c1-12-4-2-3-5-7(6(4)9)11-8(10)13-5/h2-3H,1H3

InChI Key

IWQDXBKLSCBYHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Using Aminothiophenol and Aromatic Aldehyde

  • Reactants : 2-Amino-4-chlorothiophenol and 4-methoxybenzaldehyde (1:1 molar ratio).
  • Catalyst : Fluorescein (10 mol%) has been reported as an effective photocatalyst.
  • Solvent : Methanol (20 mL per mmol of reactants).
  • Reaction Conditions : The mixture is irradiated under a 30 W blue LED lamp at room temperature in an open-air quartz glass container.
  • Procedure :
    • Dissolve the aminothiophenol derivative and aromatic aldehyde in methanol with fluorescein.
    • Irradiate under blue LED light until the reaction completes (monitored by TLC).
    • Remove solvent under reduced pressure.
    • Add water and extract the product with ethyl acetate.
    • Dry the organic layer over anhydrous sodium sulfate.
    • Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios 4:1 to 6:1).
  • Yield : High yields reported, e.g., 90% for related benzo[d]thiazole derivatives.

This method is advantageous due to mild conditions, use of visible light photocatalysis, and environmentally benign solvents.

Alternative Synthetic Routes

  • Hantzsch Thiazole Synthesis : Although primarily used for thiazole ring formation, this method involves cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions. It is more common for simpler thiazole derivatives but can be adapted for substituted benzo[d]thiazoles with appropriate precursors.

  • Halogenation of Preformed Thiazole Rings : Starting from 2,4-dichloro-5-methylthiazole, selective chlorination under controlled temperature and catalyst conditions can introduce chlorine atoms at desired positions. However, this method is less direct for benzo[d]thiazole systems and may produce mixtures requiring purification.

Parameter Typical Conditions Notes
Temperature Room temperature (20–25 °C) Mild conditions favor selectivity
Solvent Methanol Polar protic solvent facilitates reaction
Catalyst Fluorescein (10 mol%) Photocatalyst enabling visible light activation
Light Source 30 W blue LED Provides energy for photocatalytic cycle
Reaction Time Until completion monitored by TLC (~several hours) Reaction time depends on scale and light intensity
Workup Extraction with ethyl acetate, drying over Na2SO4 Standard organic extraction and purification
Purification Silica gel chromatography (petroleum ether/ethyl acetate 4:1 to 6:1) Efficient separation of product
Yield Up to 90% High yield with optimized conditions
  • The photocatalytic method using fluorescein and blue LED light offers a green and efficient route to benzo[d]thiazole derivatives with methoxy substitution, avoiding harsh reagents and high temperatures.

  • Traditional methods involving halogenation of methylthiazole derivatives often yield mixtures of dichloromethyl and trichloromethyl products, complicating purification and reducing overall yield.

  • The Hantzsch synthesis, while versatile for thiazole rings, requires careful adaptation for benzo-fused systems and may involve multiple steps with intermediate isolations.

  • The condensation-cyclization approach with aminothiophenols and aromatic aldehydes is widely accepted for benzo[d]thiazole synthesis due to its straightforwardness and scalability.

Method Starting Materials Key Conditions Advantages Limitations
Photocatalytic Condensation 2-Amino-4-chlorothiophenol + 4-methoxybenzaldehyde Methanol, fluorescein, blue LED, RT Mild, green, high yield Requires light source
Hantzsch Thiazole Synthesis α-Haloketones + thiourea/thioamides Acidic/basic, heating Well-established for thiazoles Multi-step for benzo-fused systems
Halogenation of Methylthiazole 2,4-Dichloro-5-methylthiazole Chlorination, elevated temperature Direct halogenation Mixture formation, purification needed

The preparation of 2,4-dichloro-5-methoxybenzo[d]thiazole is most effectively achieved via the condensation of 2-amino-4-chlorothiophenol with 4-methoxybenzaldehyde under photocatalytic conditions using fluorescein and blue LED irradiation. This method provides high yields, mild reaction conditions, and environmentally friendly processing. Alternative methods such as Hantzsch synthesis or halogenation are less direct or require more complex procedures. The photocatalytic approach represents a modern, efficient, and scalable route suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-methoxybenzo[d]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituents Molecular Weight LogP* Bioactivity Highlight
2,4-Dichloro-5-methoxybenzo[d]thiazole 2-Cl, 4-Cl, 5-OMe ~234.1 (calc.) ~2.8 Inferred antimicrobial potential
2-Chloro-5-methoxybenzothiazole 2-Cl, 5-OMe 200.6 2.1 Intermediate in drug synthesis
5-Chloro-2-ethylbenzo[d]thiazole 2-Et, 5-Cl 197.7 3.2 Pharmaceutical intermediate
Compound 9c () Triazole-thiazole-benzimidazole ~520.5 4.5 48% anticancer activity (HCT-8 cells)

*LogP values estimated using fragment-based methods.

Antimicrobial Activity

Thiazole derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit enhanced antimicrobial potency. For example:

  • Compound 2 () : A thiazole derivative reduced vancomycin-resistant S. aureus biofilm mass by >50%, outperforming vancomycin.
  • This compound : The dichloro substitution may improve membrane penetration, analogous to fluorinated thiazoles in .

Anticancer Activity

  • 4-Chloro-2-methylphenyl amido-thiazole () : Achieved 48% growth inhibition in HCT-8 colon cancer cells, suggesting chloro-substituted thiazoles disrupt microtubule assembly.
  • Thiazolo[3,2-b]triazole derivatives () : Demonstrated isostructurality with halogen-dependent crystal packing, influencing solubility and bioavailability.

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